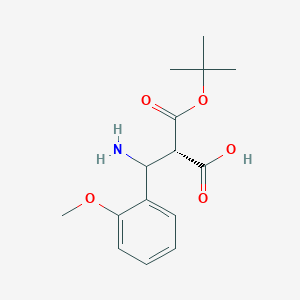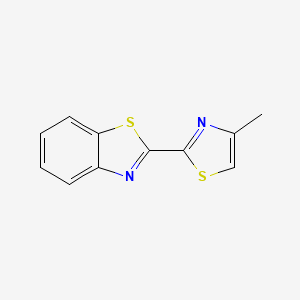
Boc-(s)-3-amino-3-(2-methoxyphenyl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-(s)-3-amino-3-(2-methoxyphenyl)-propionic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(s)-3-amino-3-(2-methoxyphenyl)-propionic acid typically involves the protection of the amino group using the Boc group. This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Boc-(s)-3-amino-3-(2-methoxyphenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like trifluoroacetic acid for Boc deprotection .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Boc-(s)-3-amino-3-(2-methoxyphenyl)-propionic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Boc-(s)-3-amino-3-(2-methoxyphenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The Boc group provides stability to the amino acid, allowing it to participate in various biochemical reactions. The compound can act as a substrate for enzymes, facilitating the study of enzyme kinetics and mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- Boc-(s)-2-methoxyphenylglycine
- Boc-(s)-amino-(2-methoxyphenyl)acetic acid
Uniqueness
Boc-(s)-3-amino-3-(2-methoxyphenyl)-propionic acid is unique due to its specific structural configuration and the presence of the Boc protecting group. This makes it particularly useful in synthetic chemistry and medicinal research, where stability and reactivity are crucial .
Propiedades
Fórmula molecular |
C15H21NO5 |
|---|---|
Peso molecular |
295.33 g/mol |
Nombre IUPAC |
(2S)-2-[amino-(2-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)11(13(17)18)12(16)9-7-5-6-8-10(9)20-4/h5-8,11-12H,16H2,1-4H3,(H,17,18)/t11-,12?/m0/s1 |
Clave InChI |
BVLTVLJPXHGJQL-PXYINDEMSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H](C(C1=CC=CC=C1OC)N)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)C(C(C1=CC=CC=C1OC)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonane](/img/structure/B13939806.png)

![n-(2,6-Dimethylphenyl)-2-(methyloxy)-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B13939818.png)
![Tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13939824.png)




![5-Methoxypyrido[2,3-d]pyridazine](/img/structure/B13939861.png)
![9,10-Anthracenedione, 2-acetyl-1-amino-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13939885.png)




